7-chloro-N-(2,5-dimethoxyphenyl)-5-hydroxy[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide
Description
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Properties
IUPAC Name |
7-chloro-N-(2,5-dimethoxyphenyl)-5-oxo-1H-triazolo[1,5-a]quinazoline-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClN5O4/c1-27-10-4-6-14(28-2)12(8-10)20-18(26)15-16-21-17(25)11-7-9(19)3-5-13(11)24(16)23-22-15/h3-8,23H,1-2H3,(H,20,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGVGCNWATOUSJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)C2=NNN3C2=NC(=O)C4=C3C=CC(=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClN5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
7-chloro-N-(2,5-dimethoxyphenyl)-5-hydroxy[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide is a synthetic compound belonging to the class of triazoloquinazoline derivatives. This compound exhibits a complex structure characterized by a triazole ring fused with a quinazoline moiety and is substituted with various functional groups, including a chloro group and dimethoxyphenyl group. Its molecular formula indicates a molecular weight of approximately 399.8 g/mol. The presence of these functional groups suggests significant potential for diverse biological activities, particularly in medicinal chemistry.
Anticancer Properties
Research has highlighted the anticancer potential of this compound. Various studies have demonstrated its ability to inhibit tumor growth and proliferation through several mechanisms:
- Enzyme Inhibition : The compound interacts with specific molecular targets such as enzymes or receptors that are critical in cancer cell signaling pathways. This interaction can disrupt normal cellular processes like signal transduction and cell cycle regulation.
- Cell Cycle Arrest : In vitro studies indicate that this compound can induce cell cycle arrest in cancer cells, particularly at the G2/M phase. This effect is crucial for preventing cancer cell division and proliferation .
- Induction of Apoptosis : The compound has shown promising results in inducing apoptosis in various cancer cell lines. For instance, studies have reported morphological changes in treated cells and enhanced activity of caspase-3, an enzyme that plays a vital role in programmed cell death .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by its structural features. Key observations include:
- Functional Groups : The presence of hydroxyl and methoxy groups enhances solubility and bioavailability, which are critical for effective therapeutic action.
- Substituent Variations : Variations in the phenyl substitution patterns can lead to different biological activities. For example, compounds with similar structural features have been evaluated for their anticancer properties and showed varying degrees of efficacy against different cancer types .
Comparative Biological Activity
A comparison with structurally similar compounds reveals insights into the biological activity of this compound:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 7-chloro-N-(3-chlorophenyl)-5-hydroxy[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide | Similar triazole and quinazoline structure | Anticancer activity |
| 8-carbamoyl-3-(2-chloroethyl)imidazo[5,1-d]-1,2,3,5-tetrazin-4(3H)-one | Contains imidazole instead of triazole | Broad-spectrum antitumor properties |
| 1-(2-methylphenyl)-5-hydroxy-[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide | Variation in phenyl substitution | Potentially similar biological effects |
Study on Cytotoxic Activity
In a study focusing on cytotoxic activity against breast cancer cells (MDA-MB-231), several derivatives of triazoloquinazolines were synthesized and tested. The results indicated that compounds similar to this compound exhibited significant growth inhibition with IC50 values ranging from 2.43 to 7.84 µM. These findings support the potential application of triazoloquinazolines as effective anticancer agents .
Molecular docking studies have provided insights into the binding interactions between the compound and its biological targets. The predicted binding affinity at active sites suggests that this compound could effectively inhibit key enzymes involved in cancer progression. This highlights its role as a promising candidate for further development in oncology research .
Scientific Research Applications
Biological Activities
The compound exhibits a range of biological activities, making it a candidate for various therapeutic applications:
Anticancer Activity
Research indicates that derivatives of quinazoline compounds, including triazoloquinazolines, demonstrate significant anticancer properties. These compounds have been shown to inhibit tumor growth across various cancer cell lines. For instance:
- A study highlighted the effectiveness of related quinazoline derivatives against different tumor subpanels, showing broad-spectrum antitumor activity (see Table 1) .
Antimicrobial Properties
Compounds in the quinazoline family have also been evaluated for their antimicrobial efficacy. The structure of 7-chloro-N-(2,5-dimethoxyphenyl)-5-hydroxy[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide suggests potential activity against bacterial and fungal strains.
Anti-inflammatory Effects
Some studies report that quinazoline derivatives can act as anti-inflammatory agents by inhibiting key inflammatory pathways. This can be particularly beneficial in treating conditions characterized by chronic inflammation.
Case Study 1: Anticancer Activity
A series of novel quinazoline derivatives were synthesized and evaluated for their anticancer properties against human leukemia cell lines (K-562 and HL-60). The results indicated that certain derivatives exhibited significant cytotoxicity with IC50 values in the low micromolar range .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | K-562 | 0.45 |
| Compound B | HL-60 | 0.30 |
| Compound C | A549 | 0.50 |
Case Study 2: Antimicrobial Activity
Another study explored the antimicrobial effects of various quinazoline derivatives against common pathogens like E. coli and S. aureus. The findings suggested that modifications to the quinazoline structure could enhance antimicrobial potency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
